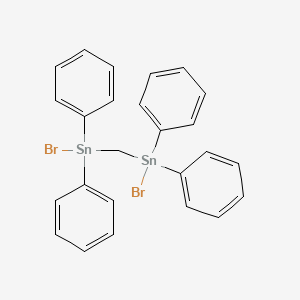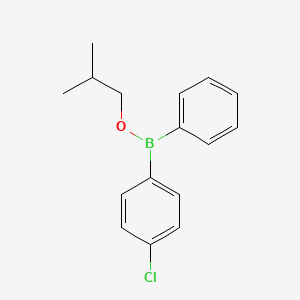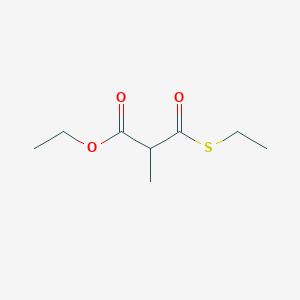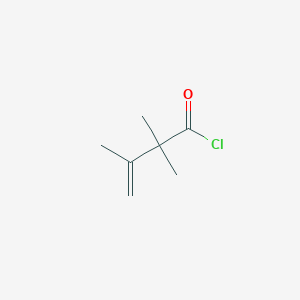![molecular formula C22H34O3 B14422481 6-[4-(Decyloxy)phenoxy]hex-2-YN-1-OL CAS No. 80538-78-9](/img/structure/B14422481.png)
6-[4-(Decyloxy)phenoxy]hex-2-YN-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[4-(Decyloxy)phenoxy]hex-2-YN-1-OL is an organic compound with a complex structure that includes a phenoxy group, a decyloxy chain, and an alkyne functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[4-(Decyloxy)phenoxy]hex-2-YN-1-OL typically involves multiple steps, starting with the preparation of the phenoxy and decyloxy intermediates. One common method involves the reaction of 4-(decyloxy)phenol with 6-bromohex-2-yne in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-[4-(Decyloxy)phenoxy]hex-2-YN-1-OL can undergo various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction: The alkyne can be reduced to an alkene or alkane using hydrogenation reactions.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be used under acidic or basic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or Lindlar’s catalyst are commonly used for hydrogenation.
Substitution: Bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution.
Major Products
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of various substituted phenoxy derivatives.
Scientific Research Applications
6-[4-(Decyloxy)phenoxy]hex-2-YN-1-OL has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 6-[4-(Decyloxy)phenoxy]hex-2-YN-1-OL depends on its specific application. In chemical reactions, the alkyne group can act as a reactive site for various transformations. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through its phenoxy and alkyne groups, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
6-[4-(Octyloxy)phenoxy]hex-2-YN-1-OL: Similar structure but with an octyloxy chain instead of a decyloxy chain.
6-[4-(Hexyloxy)phenoxy]hex-2-YN-1-OL: Similar structure but with a hexyloxy chain.
Uniqueness
6-[4-(Decyloxy)phenoxy]hex-2-YN-1-OL is unique due to its longer decyloxy chain, which can influence its solubility, reactivity, and interactions with other molecules. This makes it particularly useful in applications where longer alkyl chains are advantageous.
Properties
CAS No. |
80538-78-9 |
|---|---|
Molecular Formula |
C22H34O3 |
Molecular Weight |
346.5 g/mol |
IUPAC Name |
6-(4-decoxyphenoxy)hex-2-yn-1-ol |
InChI |
InChI=1S/C22H34O3/c1-2-3-4-5-6-7-9-12-19-24-21-14-16-22(17-15-21)25-20-13-10-8-11-18-23/h14-17,23H,2-7,9-10,12-13,18-20H2,1H3 |
InChI Key |
NZANQKQUQPJOKM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCOC1=CC=C(C=C1)OCCCC#CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-Benzoyl-2'-O-[(4-methoxyphenyl)methyl]cytidine](/img/structure/B14422406.png)
![5-[2-Methyl-1-(methylsulfanyl)propan-2-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B14422415.png)

![2-Methyl-2-{[(propylsulfanyl)ethynyl]oxy}propane](/img/structure/B14422439.png)
![3,7-Dimethoxy-1,9-dimethyldibenzo[b,d]furan](/img/structure/B14422441.png)
![(2,4,6-Trimethylphenyl){bis[(trimethylsilyl)methyl]}phosphane](/img/structure/B14422449.png)
![3-[Methyl(octyl)amino]propan-1-OL](/img/structure/B14422454.png)






